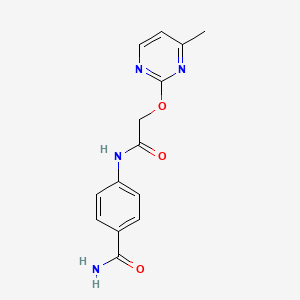

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide

Description

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is a benzamide derivative characterized by a central aromatic ring connected to an acetamide moiety bearing a 4-methylpyrimidin-2-yloxy substituent. This structure is designed to mimic known benzamide-based inhibitors, particularly in targeting enzymes such as histone deacetylases (HDACs) or kinase receptors .

Properties

IUPAC Name |

4-[[2-(4-methylpyrimidin-2-yl)oxyacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-4-2-10(3-5-11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPHDDFDZSNEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors such as 4-methylpyrimidine.

Acetamido Bridge Formation: The acetamido bridge is introduced by reacting the pyrimidine derivative with an acylating agent, such as acetic anhydride, under controlled conditions.

Benzamide Core Attachment: The final step involves the coupling of the acetamido-pyrimidine intermediate with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cancer Research

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide has been investigated for its potential as an anti-cancer agent. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, particularly through mechanisms involving the inhibition of specific kinases.

- Mechanism of Action : The compound is believed to function by targeting the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. Inhibiting this receptor can impede tumor growth and metastasis .

Neuroprotective Effects

Recent findings suggest that derivatives of this compound may exhibit neuroprotective properties, particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

- C-Abl Inhibition : A related study highlighted the design of compounds that inhibit c-Abl kinase, which is implicated in neurodegeneration. The derivatives showed promise in protecting neuronal cells from apoptosis induced by toxic agents .

Case Study 1: Anti-Cancer Activity

A study focused on the synthesis and evaluation of various benzamide derivatives demonstrated that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) indicated that modifications to the benzamide scaffold could enhance anti-tumor efficacy.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide | 5.0 | VEGFR Inhibition |

| Sorafenib | 3.4 | VEGFR Inhibition |

Case Study 2: Neuroprotection

In a neuroprotection study, a derivative of the compound was tested against MPP+-induced toxicity in SH-SY5Y cells, a model for Parkinson's disease. The results indicated that the compound not only reduced cell death but also improved cell viability compared to controls.

| Compound | Cell Viability (%) | Toxicity Level |

|---|---|---|

| 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide | 85% | Low |

| Nilotinib | 70% | Moderate |

Mechanism of Action

The mechanism of action of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

Benzo[d]oxazole-Based Analogs

Compounds such as 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and 4-(2-((5-Methylbenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8f) feature a benzoxazole-thioacetamido group instead of the pyrimidinyloxyacetamido moiety. Key differences include:

- Bioactivity : Benzoxazole derivatives in are reported as VEGFR-2 inhibitors and apoptosis inducers, with nitro and acetylphenyl substituents enhancing cytotoxicity. In contrast, the pyrimidine group in the target compound may favor HDAC inhibition .

Table 1: Spectroscopic Data Comparison

Pyridine/Thiazole-Containing Benzamides

- 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide () replaces the pyrimidinyloxy group with a pyridinylcarbamothioyl moiety. This compound’s synthesis involves thiocyanate intermediates, differing from the target’s likely route via nucleophilic substitution .

- 4-(2-{2-[(Cyclopropanecarbonyl)amino]-1,3-thiazol-4-yl}acetamido)benzamide () features a thiazole ring, which may improve metabolic stability compared to the pyrimidine group. The cyclopropanecarbonyl substituent could enhance membrane permeability due to its lipophilic nature .

Functional Group Modifications

Sulfonamide and Sulfamoyl Derivatives

Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate () incorporates a sulfamoyl group, which increases polarity and water solubility. Such modifications are absent in the target compound, suggesting divergent pharmacokinetic profiles .

Polyether-Linked Complex Derivatives

Compounds like MC4381 and MC4387 (–6) include extended polyether chains and dioxopiperidinyl groups, enabling proteolysis-targeting chimera (PROTAC) applications. These structural additions contrast with the target compound’s simpler design, which may limit its utility in targeted protein degradation but improve synthetic accessibility .

Substituent Effects on Bioactivity

- The 4-methyl group on the pyrimidine ring in the target compound may similarly optimize steric and electronic interactions .

- Bulkier Substituents: Analogs with di-tert-pentylphenoxy or trichlorophenyl groups () exhibit reduced solubility but improved lipid bilayer penetration, whereas the target compound’s pyrimidine group balances polarity and lipophilicity .

Biological Activity

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide, also known by its CAS number 1251573-95-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, mechanisms of action, biological evaluations, and research findings associated with this compound.

The molecular formula of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide is , with a molecular weight of 286.29 g/mol. The compound features a benzamide structure with a pyrimidine derivative that may enhance its biological activity through specific interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

| CAS Number | 1251573-95-1 |

Synthesis

The synthesis of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide typically involves the reaction of 4-methylpyrimidin-2-ol with chloroacetyl chloride under basic conditions, followed by reaction with an amine to form the final product. This synthetic route allows for the introduction of the pyrimidine moiety, which is crucial for its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases or modulate inflammatory pathways, contributing to its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : In related studies, compounds showed IC50 values ranging from 1.03 µM to 2.59 µM against these cell lines, indicating potent inhibitory activity compared to standard treatments like Golvatinib .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been explored for their antimicrobial effects. The presence of the pyrimidine ring is believed to enhance interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Screening :

Q & A

Q. What are the optimal synthetic routes for 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as 4-methylpyrimidin-2-ol. A common approach includes:

- Amide coupling : Reacting 4-methylpyrimidin-2-yloxyacetic acid with 4-aminobenzamide using coupling agents like EDC/HOBt in anhydrous DMF .

- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- IR spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) shows distinct signals for the benzamide NH₂ (~6.9 ppm, broad) and pyrimidine protons (~8.3 ppm, singlet). ¹³C NMR verifies the carbonyl carbons (~167–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₅H₁₅N₄O₃: 307.1094) .

Q. What initial biological screening assays are recommended for this compound?

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ determination over 48–72 hours) .

- Enzyme inhibition : Test against HDACs or kinases via fluorometric assays (e.g., HDAC1 inhibition at 10 µM concentration) .

- Receptor binding : Radioligand displacement assays for GLP-1 receptors, relevant to diabetes research .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring to enhance receptor affinity. Compare IC₅₀ values across derivatives .

- Scaffold hopping : Replace the pyrimidine ring with triazole or thiazole moieties and evaluate changes in cytotoxicity (e.g., 2–3-fold potency shifts) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with HDAC2 or GLP-1R .

Q. How should contradictory data on IC₅₀ values between studies be resolved?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Meta-analysis : Compare datasets from independent studies (e.g., IC₅₀ = 2.1 µM in [6] vs. 5.8 µM in [19]) to identify outliers linked to experimental variables .

- Orthogonal validation : Confirm activity using alternative methods (e.g., apoptosis assays via Annexin V staining) .

Q. What strategies mitigate toxicity in preclinical models?

- Prodrug design : Mask the acetamido group with enzymatically cleavable protectors (e.g., ester prodrugs) to reduce off-target effects .

- Dose optimization : Conduct MTD studies in rodents, adjusting from 50 mg/kg to 20 mg/kg if hepatotoxicity (ALT > 100 U/L) is observed .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what explains these discrepancies?

- In vitro : High metabolic stability in liver microsomes (t₁/₂ > 60 min) but poor aqueous solubility (<10 µg/mL) .

- In vivo : Low oral bioavailability (<15%) due to first-pass metabolism; consider nanoformulation (e.g., PLGA nanoparticles) to enhance absorption .

Q. What enzymatic assays are critical for mechanistic studies?

- HDAC inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure activity at 1–10 µM concentrations .

- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 1 µM to identify off-target effects .

Methodological Considerations

Q. How can researchers address solubility challenges in formulation?

- Co-solvents : Use PEG-400/water (1:1) for in vivo dosing .

- Solid dispersion : Prepare with PVP-K30 via spray drying to increase solubility 5-fold .

Q. What statistical approaches are recommended for validating biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.